molecular formula C16H10F2 B11867521 1-Fluoro-5-(4-fluorophenyl)naphthalene

1-Fluoro-5-(4-fluorophenyl)naphthalene

Cat. No.: B11867521
M. Wt: 240.25 g/mol
InChI Key: LYEBCZMJDVYYAU-UHFFFAOYSA-N
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Description

1-Fluoro-5-(4-fluorophenyl)naphthalene is an organofluorine compound belonging to the class of naphthalene derivatives It is characterized by the presence of two fluorine atoms, one attached to the naphthalene ring and the other to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-5-(4-fluorophenyl)naphthalene can be synthesized through a multi-step process involving the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-5-(4-fluorophenyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atoms.

    Oxidation Reactions: Products include naphthoquinones.

    Reduction Reactions: Products include hydroquinones.

Scientific Research Applications

1-Fluoro-5-(4-fluorophenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-5-(4-fluorophenyl)naphthalene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-5-(4-fluorophenyl)naphthalene is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C16H10F2

Molecular Weight

240.25 g/mol

IUPAC Name

1-fluoro-5-(4-fluorophenyl)naphthalene

InChI

InChI=1S/C16H10F2/c17-12-9-7-11(8-10-12)13-3-1-5-15-14(13)4-2-6-16(15)18/h1-10H

InChI Key

LYEBCZMJDVYYAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=CC=C(C=C3)F

Origin of Product

United States

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